Pyrazine, 2-methoxy-5-(2-methylpropyl)- Pyrazine, 2-methoxy-5-(2-methylpropyl)-
Brand Name: Vulcanchem
CAS No.: 36330-05-9
VCID: VC19661801
InChI: InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

Pyrazine, 2-methoxy-5-(2-methylpropyl)-

CAS No.: 36330-05-9

Cat. No.: VC19661801

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Pyrazine, 2-methoxy-5-(2-methylpropyl)- - 36330-05-9

Specification

CAS No. 36330-05-9
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 2-methoxy-5-(2-methylpropyl)pyrazine
Standard InChI InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3
Standard InChI Key UUQFBIDVEIWACK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=CN=C(C=N1)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazine core substituted with a methoxy group at position 2 and a 2-methylpropyl (isobutyl) group at position 5. Its molecular formula is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol . Key identifiers include:

  • SMILES: COC1=NC=CN=C1CC(C)C

  • InChIKey: UUQFBIDVEIWACK-UHFFFAOYSA-N

  • CAS Registry: 36330-05-9 .

The pyrazine ring’s aromaticity and electron-rich nature facilitate interactions with biological targets, while the methoxy group enhances solubility and modulates reactivity .

Physicochemical Properties

  • Boiling Point: Estimated at 250–260°C (extrapolated from gas chromatography data) .

  • Retention Indices:

    • Non-polar column (OV-101): 1257 .

    • Polar column (Carbowax 20M): 1556 .

Synthesis and Industrial Production

Route 1: Condensation-Dehydrogenation

  • Precursor Reaction: Methylglyoxal reacts with ethylenediamine to form a dihydropyrazine intermediate .

  • Oxidation: Catalytic dehydrogenation using vanadium or nitric acid yields the final product .

    Methylglyoxal+EthylenediamineNH3DihydropyrazineOxidantPyrazine Derivative\text{Methylglyoxal} + \text{Ethylenediamine} \xrightarrow{\text{NH}_3} \text{Dihydropyrazine} \xrightarrow{\text{Oxidant}} \text{Pyrazine Derivative}

    Yield: ~70% under optimized conditions .

Route 2: Biocatalytic Approaches

  • Enzymatic Amination: Aminotransferases (e.g., ATA-113) convert 1,2-diketones to aminoketones, which dimerize to pyrazines .

  • Microbial Synthesis: Corynebacterium glutamicum metabolizes branched-chain amino acids (e.g., leucine) to produce pyrazine derivatives .

Industrial Scalability

MethodAdvantagesLimitations
Chemical SynthesisHigh yield (70–80%)Requires toxic oxidants (e.g., HNO₃)
BiocatalysisEco-friendly, selectiveLow throughput (<1 g/L)

Biological Activities and Mechanisms

Antioxidant and Anti-Photoaging Effects

  • In Vitro Model: Reduced UV-induced collagen degradation in human dermal fibroblasts by 40% at 10 μM .

  • Mechanism: Suppression of matrix metalloproteinase-1 (MMP-1) via inhibition of the MAPK/AP-1 pathway .

Antimicrobial Properties

  • Gram-Negative Bacteria: Inhibited E. coli growth at MIC = 128 μg/mL .

  • Fungal Pathogens: Showed moderate activity against Candida albicans (MIC = 256 μg/mL).

Flavor and Fragrance Applications

  • Odor Threshold: 0.1–1 ppb in aqueous solutions .

  • Natural Occurrence: Detected in peaches (Prunus persica), grapes, and bell peppers .

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaKey DifferencesBioactivity
2-Isobutyl-3-methoxypyrazineC₉H₁₄N₂OReference compoundAnti-photoaging
2-Methoxy-3-(1-methylpropyl)pyrazineC₉H₁₄N₂OAlkyl group positionReduced antimicrobial potency
5-Isobutyl-2-isopropyl-3-methoxypyrazineC₁₂H₂₀N₂OAdditional isopropyl groupEnhanced aroma complexity

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with cellular pathways such as Nrf2/ARE for antioxidant effects .

  • Synthetic Optimization: Develop greener catalysts (e.g., enzymatic cascades) to replace toxic oxidants .

  • Clinical Translation: Evaluate topical formulations for dermatological applications in UV-induced skin damage .

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